molecular formula C17H12F3N3OS2 B2769086 N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-90-5

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2769086
M. Wt: 395.42
InChI Key: GAXWLLOELKGYQD-UHFFFAOYSA-N
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Description

The compound “N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thiadiazole ring (a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its molecular formula and the known structures of similar compounds. It likely has a complex three-dimensional structure due to the presence of the thiadiazole ring and the benzyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of its functional groups. The amide group could participate in hydrolysis reactions, while the thiadiazole ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives are synthesized through various methods, including the oxidative dimerization of thioamides and reactions with electrophilic reagents. For instance, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides using DMSO in the presence of electrophilic reagents demonstrates the chemical versatility and reactivity of thiadiazole compounds (Takikawa et al., 1985). Another study highlights the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, emphasizing a solvent-free, efficient approach for creating these compounds with potential anticancer properties (Tiwari et al., 2017).

Anticancer Activity

The anticancer evaluation of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives has shown promising results. The study conducted by Tiwari et al. (2017) on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups revealed that these compounds exhibited significant in vitro anticancer activity against various human cancer cell lines. The compounds were found to have GI50 values comparable to the standard drug Adriamycin, with some derivatives being identified as highly promising anticancer agents (Tiwari et al., 2017).

Photophysical Properties

The photophysical properties of thiadiazole derivatives have been investigated, with a focus on their fluorescence characteristics. A study on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes revealed excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. This indicates potential applications in organic electronics and fluorescence-based sensors (Zhang et al., 2017).

Antimicrobial Activity

In addition to anticancer applications, thiadiazole derivatives exhibit antimicrobial properties. The synthesis of various thiadiazole derivatives and their evaluation against different bacteria and fungi have shown some compounds to possess potent antimicrobial activity, suggesting potential for development into new antimicrobial agents (Patel et al., 2015).

properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXWLLOELKGYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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